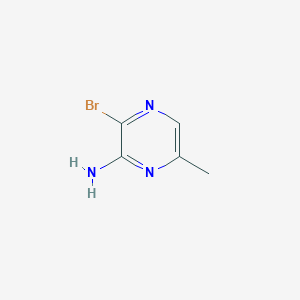

2-Amino-3-bromo-6-methylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-methylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRXIQKMXUKRAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of 2 Amino 3 Bromo 6 Methylpyrazine

Reactions at the Bromine Atom

The bromine atom at the 3-position of the pyrazine (B50134) ring is the most common site for synthetic modifications, primarily through substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a key reaction for replacing the bromine atom with various nucleophiles. The electron-withdrawing nature of the pyrazine ring facilitates this type of reaction. The generally accepted mechanism for this transformation involves two main steps: the nucleophile attacks the carbon atom bonded to the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.orgmasterorganicchemistry.com The rate of this reaction is influenced by the presence of electron-withdrawing groups on the aromatic ring, which help to stabilize the anionic intermediate. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used to modify 2-amino-3-bromo-6-methylpyrazine.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyrazine with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This method is highly effective for introducing a wide range of aryl, heteroaryl, alkyl, and alkenyl groups at the 3-position of the pyrazine ring. nih.govnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being used. researchgate.net For instance, the Suzuki-Miyaura coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids has been successfully achieved using a palladium catalyst. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the bromo-pyrazine with an amine in the presence of a palladium catalyst and a strong base. researchgate.net This method is particularly useful for synthesizing various aminopyrazine derivatives. The reaction is sensitive to the steric and electronic properties of both the amine and the aryl halide. researchgate.net Successful couplings have been reported using palladium acetate (B1210297) with ligands like Xantphos and bases such as cesium carbonate. researchgate.net

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Aryl-2-amino-6-methylpyrazine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | 3-(Amino)-2-amino-6-methylpyrazine |

Reactions Involving the Amino Group

The amino group at the 2-position is nucleophilic and can participate in a variety of reactions to form new functional groups or to construct fused heterocyclic systems.

Acylation, Sulfonylation, and Alkylation Reactions

The amino group of this compound can be readily acylated, sulfonylated, or alkylated using appropriate electrophilic reagents. Acylation with acyl chlorides or anhydrides yields the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. Alkylation, typically with alkyl halides, can lead to the formation of secondary or tertiary amines, although careful control of reaction conditions is often necessary to avoid over-alkylation.

Ring Annulation for Fused Heterocyclic Systems

The amino group is strategically positioned to participate in ring-forming reactions, leading to the synthesis of fused heterocyclic systems. A notable example is the formation of imidazopyrazines. Reaction of 2-aminopyrazines with α-haloketones is a common method for constructing the imidazo[1,2-a]pyrazine (B1224502) core. For instance, the reaction of 2-amino-3-methylpyrazine (B112217) with 2-bromo-1-(6-bromo-3-pyridyl)ethanone results in the formation of a substituted imidazo[1,2-a]pyrazine. nih.gov

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acyl chloride/anhydride | N-(3-bromo-6-methylpyrazin-2-yl)amide |

| Sulfonylation | Sulfonyl chloride | N-(3-bromo-6-methylpyrazin-2-yl)sulfonamide |

| Ring Annulation | α-Haloketone | Substituted Imidazo[1,2-a]pyrazine |

Transformations at the Methyl Group

The methyl group at the 6-position is generally the least reactive site on the this compound molecule. However, under specific conditions, it can undergo reactions such as oxidation or halogenation. These transformations typically require more forcing conditions compared to the reactions at the bromine and amino positions. Research into the specific reactions of the methyl group on this particular compound is less common in the literature.

Oxidative Derivatization

Currently, there is no specific information available in peer-reviewed literature or chemical databases regarding the oxidative derivatization of this compound. Research on the oxidation of this compound, including reactions involving the amino group, the pyrazine ring, or the methyl group under oxidative conditions, has not been published.

Halogenation of the Methyl Moiety

Detailed research findings on the specific halogenation of the methyl group of this compound are not available in the current scientific literature. While methods for the halogenation of methyl groups on pyrazine rings exist, for instance involving N-halosuccinimides or other radical initiators, specific studies detailing the reaction conditions, yields, and products for this compound have not been reported.

Investigating Regioselectivity and Chemoselectivity in Complex Reaction Systems

A comprehensive investigation into the regioselectivity and chemoselectivity of this compound in complex reaction systems has not been documented in publicly accessible research. The pyrazine ring contains multiple reaction sites: the amino group, the bromine atom, the methyl group, and the ring nitrogen atoms. The interplay of the activating amino group and the deactivating bromo substituent, along with the methyl group, would theoretically influence the outcome of electrophilic or nucleophilic substitution reactions. However, specific studies that map this reactivity, for example, in coupling reactions, further halogenations, or nitrations, are not available. While studies on related structures like 2-amino-3-bromo-6-chloropyrazine (B112278) or other substituted pyrazines exist, this information cannot be directly extrapolated to predict the precise behavior of this compound without dedicated experimental evidence.

Stereochemical Aspects of Derivatization (if applicable)

Since this compound is an achiral molecule and no reactions have been reported that introduce a chiral center, there are no stereochemical aspects of its derivatization to discuss at this time. Should any future derivatization reactions involve the formation of a stereocenter, the stereochemical outcomes would then become a relevant area of study.

Advanced Spectroscopic and Crystallographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy would be the primary tool for elucidating the precise molecular structure of 2-Amino-3-bromo-6-methylpyrazine.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum would be expected to show a singlet for the remaining aromatic proton on the pyrazine (B50134) ring, a singlet for the methyl group protons, and a broad singlet for the amino group protons. The chemical shifts of these signals would be influenced by the electronic effects of the bromine atom and the pyrazine nitrogens.

The ¹³C NMR spectrum would display distinct signals for each of the five carbon atoms in the pyrazine ring and the one carbon of the methyl group. The carbon atoms directly bonded to the electronegative bromine and nitrogen atoms would be expected to show characteristic downfield shifts.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would help to confirm the connectivity between any coupled protons, although in this specific molecule, limited proton-proton coupling is expected.

HSQC (Heteronuclear Single Quantum Coherence): This would reveal the direct one-bond correlations between protons and the carbons they are attached to, for instance, linking the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons over two or three bonds. This would be crucial for confirming the substitution pattern by observing correlations between the methyl protons and the adjacent ring carbons, as well as between the aromatic proton and its neighboring carbons.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy would provide key information about the functional groups present in the molecule.

Analysis of Characteristic Functional Group Vibrations

The FT-IR and Raman spectra would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups (around 2900-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrazine ring (in the 1400-1600 cm⁻¹ region), and the C-Br stretching vibration (at lower wavenumbers).

Conformational Insights from Vibrational Modes

Analysis of the vibrational modes, potentially aided by computational modeling, could offer insights into the molecule's conformation, such as the orientation of the amino group relative to the pyrazine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS would be used to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous confirmation of its molecular formula, C₅H₆BrN₃, by comparing the experimentally measured mass to the theoretically calculated mass with a high degree of accuracy. The isotopic pattern of the molecular ion peak, showing the characteristic presence of bromine isotopes (⁷⁹Br and ⁸¹Br), would further support the identification.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) Mass Spectrometry is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile, and high molecular weight compounds. In the context of this compound, ESI-MS would be employed to accurately determine its molecular weight and deduce its elemental composition. The sample, dissolved in a suitable solvent, is nebulized through a heated capillary to which a high voltage is applied. This process generates charged droplets, and as the solvent evaporates, the analyte molecules become protonated, typically forming [M+H]⁺ ions. The mass-to-charge ratio (m/z) of these ions is then measured by the mass analyzer.

A high-resolution mass spectrometer would provide a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. For this compound (C₅H₆BrN₃), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

Table 1: Illustrative ESI-MS Data for this compound (Note: The following data is illustrative and represents typical results that would be obtained from ESI-MS analysis.)

| Parameter | Value |

| Ionization Mode | Positive |

| Observed m/z | [M+H]⁺ |

| Theoretical m/z | 187.9821 / 189.9799 (due to Br isotopes) |

| Elemental Composition | C₅H₇BrN₃⁺ |

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) experiments are invaluable for structural elucidation. In such an experiment, the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide insights into the molecule's structure and connectivity. The fragmentation pattern is characteristic of the compound and can be used to confirm its identity.

For this compound, key fragmentation pathways could involve the loss of the bromine atom, the amino group, or cleavage of the pyrazine ring. The analysis of these fragmentation patterns would provide conclusive evidence for the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. A single crystal of this compound would be irradiated with a beam of X-rays, and the resulting diffraction pattern would be analyzed to generate a detailed model of the crystal structure. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Crystal Packing and Lattice Dynamics

The analysis of the crystal structure extends beyond the individual molecule to understand how the molecules are arranged within the crystal lattice. This crystal packing is governed by a delicate balance of intermolecular forces. Understanding the crystal packing is crucial as it influences the material's physical properties, such as its melting point, solubility, and stability. The lattice dynamics, which describe the collective vibrations of the atoms in the crystal, can also be inferred from crystallographic data.

Table 2: Illustrative Crystallographic Data for this compound (Note: The following data is illustrative and represents typical results that would be obtained from X-ray crystallographic analysis.)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 15.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1209.6 |

| Z | 4 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A detailed examination of the crystal structure of this compound would reveal a network of intermolecular interactions that dictate the supramolecular architecture. The primary amino group is a potent hydrogen bond donor, while the nitrogen atoms of the pyrazine ring are potential hydrogen bond acceptors. This would likely lead to the formation of extensive hydrogen bonding networks.

Polymorphism and Co-crystallization Studies (if observed)

Polymorphism refers to the ability of a compound to exist in more than one crystal structure. Different polymorphs of a substance can exhibit distinct physical properties. While there are no public reports of polymorphism for this compound, a systematic screening of crystallization conditions could potentially reveal different crystalline forms.

Co-crystallization involves crystallizing the target molecule with a second component (a co-former) to create a new crystalline solid with potentially improved properties. Given the hydrogen bonding capabilities of this compound, it would be a suitable candidate for co-crystallization studies with various co-formers, such as carboxylic acids or other molecules with complementary hydrogen bonding sites.

Computational Chemistry and Theoretical Investigations of 2 Amino 3 Bromo 6 Methylpyrazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic and spectroscopic properties. For pyrazine (B50134) derivatives, DFT calculations, often using functionals like B3LYP, are instrumental in understanding their chemical behavior. science.gov

Geometry Optimization and Conformational Analysis

The first step in the computational study of 2-amino-3-bromo-6-methylpyrazine involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For substituted pyrazines, the planarity of the pyrazine ring and the orientation of the amino, bromo, and methyl groups are of particular interest.

Conformational analysis would explore the rotational barriers around the C-NH2 and C-CH3 bonds. While the pyrazine ring itself is rigid, the substituents can adopt different spatial orientations. For the amino group, rotation can influence its interaction with the adjacent bromine atom and the pyrazinering's nitrogen atoms. Intramolecular hydrogen bonding between the amino group's hydrogen and the pyrazine nitrogen could stabilize certain conformations. The presence of different conformers coexisting at room temperature has been observed in other substituted heterocyclic compounds. researchgate.net The relative energies of these conformers would be calculated to identify the most stable structures.

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential, Charge Distribution)

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations provide valuable information on several electronic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For pyrazine derivatives, the distribution of HOMO and LUMO across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively. Studies on other pyrazine derivatives have shown a good correlation between HOMO, LUMO, and the energy gap with their observed chemical properties. science.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). The MEP is invaluable for predicting sites for electrophilic and nucleophilic attack. In this compound, the nitrogen atoms of the pyrazine ring and the amino group are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit positive potential.

Quantum Chemical Descriptors

From the electronic structure calculations, several quantum chemical descriptors can be derived to quantify the reactivity and stability of this compound.

| Quantum Chemical Descriptor | Description |

| Chemical Potential (μ) | Represents the escaping tendency of electrons from a system. It is related to the negative of electronegativity. |

| Hardness (η) | Measures the resistance to change in the electron distribution. It is calculated from the HOMO-LUMO energy gap. A harder molecule is less reactive. |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. It is a function of the chemical potential and hardness. |

These descriptors are derived from the energies of the frontier molecular orbitals and provide a theoretical basis for comparing the reactivity of different molecules. For instance, the introduction of a halogen substituent can lead to a decrease in the electrophilicity index. chemrxiv.org

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying transition states and mapping out reaction pathways.

Transition State Characterization

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment during a chemical reaction as reactants are converted into products. Computationally, a transition state is located on the potential energy surface as a first-order saddle point, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. For reactions involving this compound, such as further substitution or coupling reactions, identifying the relevant transition states would be a key objective.

Reaction Pathway Analysis and Energy Barriers

Once the reactants, products, and transition states are identified, the entire reaction pathway can be mapped out. This involves calculating the energy changes as the reaction progresses from reactants to products through the transition state. The energy barrier, or activation energy, is the energy difference between the reactants and the transition state. This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction.

For example, in the context of halogenation reactions, computational studies can elucidate the detailed steps of the mechanism, such as the formation of an intermediate complex and the subsequent transfer of the halogen. nih.govnih.gov Similarly, for reactions involving this compound, reaction pathway analysis would provide a detailed, step-by-step description of the chemical transformation, offering insights that are often difficult to obtain through experimental means alone.

Prediction and Correlation of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), have become essential tools for predicting the spectroscopic parameters of molecules like this compound. chemrxiv.orgresearchgate.netnih.gov These theoretical calculations allow for the simulation of spectra, which can then be compared with experimental data to confirm the molecular structure and assign spectral features to specific molecular motions or electronic transitions.

Theoretical NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structures. Theoretical calculations of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR spectra of this compound. researchgate.net By optimizing the molecular geometry and then calculating the magnetic shielding tensors, researchers can obtain theoretical chemical shift values.

These calculated shifts are often correlated with experimental data to assign specific resonances to the various protons and carbon atoms within the molecule. For substituted pyrazines and pyridines, DFT calculations have shown good agreement with experimental NMR spectra, aiding in the structural characterization of these heterocyclic compounds. researchgate.netbendola.com

Below is a hypothetical table illustrating the kind of data that would be generated from a theoretical NMR chemical shift calculation for this compound. The values are for illustrative purposes and would be determined through specific computational studies.

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| C2 | - | 155.8 |

| C3 | - | 118.2 |

| C5 | 7.95 | 139.7 |

| C6 | - | 151.3 |

| CH₃ | 2.50 | 21.5 |

| NH₂ | 5.20 | - |

Note: The specific values in this table are illustrative and represent typical ranges for similar compounds. Actual theoretical values would be derived from DFT calculations.

Calculated Vibrational Frequencies

Theoretical calculations of vibrational frequencies are crucial for interpreting infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes and their corresponding frequencies can be obtained. These calculations are typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set. nih.gov

The calculated frequencies and intensities for IR and Raman spectra can be compared with experimental spectra to make detailed vibrational assignments. researchgate.net For instance, the characteristic stretching and bending modes of the pyrazine ring, the amino group, the methyl group, and the carbon-bromine bond can be identified. Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment of the vibrational modes. chemrxiv.org

The following table provides an example of calculated vibrational frequencies and their assignments for a molecule like this compound, based on data from similar compounds.

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 3450 | ν(N-H) | Asymmetric stretching |

| 3350 | ν(N-H) | Symmetric stretching |

| 3050 | ν(C-H) | Aromatic C-H stretching |

| 2980 | ν(C-H) | Methyl C-H asymmetric stretching |

| 2920 | ν(C-H) | Methyl C-H symmetric stretching |

| 1640 | δ(NH₂) | Scissoring |

| 1600 | ν(C=N) | Ring stretching |

| 1560 | ν(C=C) | Ring stretching |

| 1450 | δ(CH₃) | Asymmetric bending |

| 1380 | δ(CH₃) | Symmetric bending |

| 650 | ν(C-Br) | C-Br stretching |

Note: This table is a representative example. The actual frequencies would be the result of specific quantum chemical calculations.

Molecular Dynamics Simulations (for chemical interactions or stability, not biological)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its chemical interactions and stability in various non-biological environments. nih.gov These simulations solve Newton's equations of motion for a system of interacting particles, allowing for the observation of dynamic processes at the atomic scale. mdpi.com

By simulating the molecule in a solvent or in the solid state, researchers can investigate its conformational stability, intermolecular interactions (such as hydrogen bonding and van der Waals forces), and aggregation behavior. rsc.org For instance, MD simulations can reveal how the amino and bromo substituents influence the planarity and flexibility of the pyrazine ring and how the molecule interacts with itself in a condensed phase.

The stability of the compound under different conditions, such as varying temperature and pressure, can also be assessed. rsc.org By analyzing the trajectories of the atoms over the course of the simulation, one can determine the persistence of certain interactions and identify the most stable conformations of the molecule. This information is crucial for understanding the material properties of this compound and its potential applications in materials science.

Advanced Applications in Organic Synthesis: 2 Amino 3 Bromo 6 Methylpyrazine As a Versatile Intermediate

Construction of Complex Polycyclic and Fused Heterocyclic Architectures

While no specific examples utilizing 2-Amino-3-bromo-6-methylpyrazine for the synthesis of complex polycyclic systems have been documented in the reviewed literature, the general class of 2-aminopyrazines is widely used to construct fused heterocyclic systems, most notably imidazo[1,2-a]pyrazines. These structures are of significant interest due to their prevalence in pharmacologically active compounds.

General synthetic strategies to access the imidazo[1,2-a]pyrazine (B1224502) core from 2-aminopyrazine (B29847) precursors include:

Condensation with α-Haloketones: This is a classical method for forming the imidazo[1,2-a]pyrazine ring system.

Three-Component Reactions: Modern synthetic approaches often employ multicomponent reactions (MCRs) for efficiency and diversity. One such method involves the one-pot condensation of a 2-aminopyrazine, an aldehyde, and an isonitrile to yield 3-amino-substituted imidazo[1,2-a]pyrazines. thieme-connect.com

Iodine-Catalyzed Cycloaddition: An efficient, iodine-catalyzed three-component reaction between a 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide has been developed to produce various imidazo[1,2-a]pyrazine derivatives. rsc.orgrsc.orgresearchgate.net This method is noted for its operational simplicity and use of a cost-effective catalyst. rsc.org

Reaction with Ethyl 2-chloroacetoacetate: The reaction of a 2-aminopyrazine with ethyl 2-chloroacetoacetate can be used to synthesize 2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid derivatives. researchgate.net

Theoretically, the amino group of This compound could react intramolecularly after a substitution or coupling event at the bromine-bearing C3 position, or it could participate as a binucleophile in condensation reactions to form fused systems. For instance, the reaction of 2-amino-3,5-dibromopyrazine (B131937) is known to produce 6,8-dibromoimidazo[1,2-a]pyrazine, demonstrating the viability of using substituted 2-aminopyrazines in such cyclizations. researchgate.net However, specific adaptations of these methods for This compound are not reported.

Diversification and Scaffold Decoration Strategies

There is no specific information available in the scientific literature regarding the use of This compound in scaffold decoration or chemical diversification strategies.

Development of New Synthetic Methodologies Utilizing Pyrazine (B50134) Building Blocks

The development of new synthetic methodologies is a constantly evolving field. While new methods for the synthesis of pyrazine derivatives and their fused systems are regularly published, none of the reviewed literature explicitly focuses on developing a new methodology that utilizes This compound as a key starting material or building block. thieme-connect.comrsc.org

Stereoselective Synthesis of Pyrazine-Containing Chiral Molecules

There is no information available regarding the application of This compound in stereoselective synthesis to produce chiral molecules.

Q & A

Basic: What synthetic methodologies are optimal for introducing the bromine substituent in 2-Amino-3-bromo-6-methylpyrazine?

Answer:

The bromination of pyrazine derivatives typically employs N-bromosuccinimide (NBS) as a brominating agent under controlled conditions. For example, in the synthesis of related compounds like methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate, bromination is performed using NBS in dimethylformamide (DMF) at 0°C, followed by gradual warming to room temperature to ensure regioselectivity . Key considerations include:

- Reagent stoichiometry : A slight excess of NBS (1.05–1.1 eq.) minimizes side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency.

- Temperature control : Low temperatures (0–5°C) reduce unwanted di-bromination .

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the monobrominated product.

Advanced: How can contradictory spectral data for this compound derivatives be resolved?

Answer:

Contradictions in NMR or mass spectrometry data often arise from tautomerism or impurities. To address this:

- Multi-nuclear NMR : Combine H, C, and N NMR to confirm the position of substituents. For instance, C NMR can distinguish between C-Br (δ ~100–110 ppm) and C-CH (δ ~20–25 ppm) .

- High-resolution mass spectrometry (HRMS) : Verify molecular formulas to rule out isobaric impurities.

- X-ray crystallography : Resolve ambiguous structures, as demonstrated for pyrazolo[1,5-a]pyrimidine derivatives in antitumor studies .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

A multi-technique approach is required:

- FT-IR : Identify functional groups (e.g., N-H stretch at ~3300 cm for the amino group).

- NMR spectroscopy : H NMR detects aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ ~2.5 ppm). C NMR confirms bromine attachment (deshielded carbons adjacent to Br) .

- Mass spectrometry : ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H] for CHBrN: m/z 188.03) .

Advanced: How do substitution patterns (bromo, methyl, amino) influence the compound’s reactivity in cross-coupling reactions?

Answer:

The bromine atom at position 3 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. The methyl group at position 6 sterically hinders ortho-substitution, directing reactivity to the bromine site. The amino group at position 2 enhances electron density, facilitating nucleophilic aromatic substitution (SNAr) in polar aprotic solvents (e.g., DMF, 80°C) . For example:

- Suzuki coupling : Reaction with aryl boronic acids yields biaryl derivatives (Pd(PPh), KCO, 90°C).

- SNAr with amines : Replace Br with secondary amines (e.g., piperidine) under microwave irradiation (150°C, 30 min) .

Basic: How to design a cytotoxicity assay for this compound analogs?

Answer:

Adopt protocols from pyrazine-based antitumor studies:

- Cell lines : Use liver carcinoma (HepG2) or breast cancer (MCF-7) cells .

- Dose-response curves : Test concentrations from 0.1–100 µM over 48–72 hours.

- Viability assays : MTT or resazurin reduction assays to calculate IC values (e.g., pyrazolo[1,5-a]pyrimidine derivatives showed IC = 2.7–4.9 µM in HepG2) .

- Controls : Include cisplatin (positive control) and DMSO (vehicle control).

Advanced: How to reconcile discrepancies in reported biological activities of similar pyrazine derivatives?

Answer:

Discrepancies may arise from structural variations, assay conditions, or impurity profiles. Mitigation strategies include:

- Comparative SAR studies : Analyze how substituent changes (e.g., Cl vs. Br) affect activity. For instance, 3-bromo-5-chloro-6-methylpyrazin-2-amine showed higher cytotoxicity than dihalogenated analogs .

- Standardized assays : Use identical cell lines, incubation times, and readouts.

- Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: What are the challenges in scaling up the synthesis of this compound?

Answer:

Key challenges include:

- Regioselectivity : Avoiding di-bromination requires precise temperature control and slow NBS addition.

- Purification : Column chromatography is impractical at scale; switch to recrystallization (ethanol/water) .

- Yield optimization : Multi-step reactions (e.g., bromination → amination) often have cumulative yields <50%. Process intensification (e.g., flow chemistry) can improve efficiency .

Advanced: How to evaluate the electronic effects of substituents using computational chemistry?

Answer:

Perform DFT calculations (B3LYP/6-311+G(d,p)) to:

- Map electrostatic potentials : Identify nucleophilic/electrophilic regions influenced by Br and CH groups.

- Analyze frontier orbitals : HOMO-LUMO gaps predict reactivity (smaller gaps enhance charge transfer in biological systems) .

- Simulate NMR shifts : Compare computed H/C shifts with experimental data to validate structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.